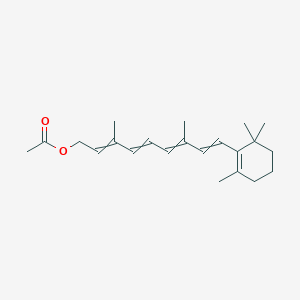

13-cis-Retinyl acetate

Description

Overview of Retinoids and the Vitamin A System

Retinoids are a class of chemical compounds that are natural derivatives of vitamin A, also known as retinol (B82714), or are chemically related to it wikipedia.orgfishersci.bethegoodscentscompany.com. As fat-soluble substances, retinoids are crucial micronutrients for human and animal health, influencing a diverse array of metabolic and physiological activities wikipedia.orgthegoodscentscompany.comfishersci.seiarc.fr.

The vitamin A system encompasses various forms, including preformed vitamin A (retinol and retinyl esters) found in animal products like dairy, eggs, fish, and organ meats, and provitamin A carotenoids (e.g., β-carotene) found in plant-based foods thegoodscentscompany.comwikipedia.orgfishersci.ca. Once ingested, dietary retinyl esters are hydrolyzed in the intestine to release free retinol fishersci.canih.gov. Provitamin A carotenoids are converted into retinol in the intestine thegoodscentscompany.com. Retinol is then absorbed and can be re-esterified, primarily with long-chain fatty acids, and largely stored as retinyl esters, predominantly retinyl palmitate, in hepatic stellate cells in the liver, serving as a vital reservoir thegoodscentscompany.comwikipedia.orgnih.govwikipedia.orgciteab.com.

The biological activity of retinoids is extensive and complex, mediated primarily through their interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) wikipedia.orgnih.govfishersci.befishersci.ca. These receptors form heterodimers that bind to retinoic acid response elements (RAREs) in gene promoters, thereby regulating gene transcription fishersci.canih.govfishersci.ca. Key biological functions of retinoids include:

Vision: Retinoids are integral to the visual cycle, particularly 11-cis-retinal (B22103), which combines with opsin to form rhodopsin, the light-sensitive pigment in the retina essential for dim-light vision wikipedia.orgiarc.frwikipedia.orgwikipedia.org.

Cellular Growth and Differentiation: Retinoids regulate cell apoptosis, differentiation, and proliferation, influencing the development and maintenance of various tissues, including epithelial structures wikipedia.orgfishersci.bethegoodscentscompany.comnih.govfishersci.cafishersci.dk.

Immune Function: They play a critical role in maintaining a healthy immune system and modulating immune responses wikipedia.orgfishersci.bethegoodscentscompany.comfishersci.senih.gov.

Reproduction: Retinoids are essential for normal reproductive development and male fertility fishersci.bethegoodscentscompany.comwikipedia.org.

Bone Growth: They are involved in the growth of bone tissue and skeletal homeostasis fishersci.befishersci.sewikipedia.org.

Retinyl Acetate (B1210297) within the Retinoid Family

Retinyl Acetate (also known as vitamin A acetate or all-trans-retinol acetate) is a synthetic, fat-soluble retinyl ester nih.govwikidata.org. It serves as a common and reliable source of vitamin A in various applications, including food fortification and dietary supplements nih.govwikidata.orgwikidata.org. Within the retinoid family, retinyl acetate is classified as a first-generation retinoid fishersci.be.

Upon ingestion, retinyl acetate is hydrolyzed in the intestinal lumen by enzymes such as pancreatic triglyceride lipase (B570770) and brush-border phospholipase B, releasing free retinol nih.gov. This retinol is then absorbed and can be further metabolized to other active retinoid forms, most notably retinoic acid, which mediates many of vitamin A's vital biological functions nih.govwikidata.org.

Retinyl acetate is considered more stable to heat, oxygen, and light compared to free retinol, primarily because the acetyl group protects the alcohol functionality nih.govfishersci.ca. This enhanced stability makes it a preferred form for commercial products and supplementation nih.govwikidata.org.

Chemical Relationships and Isomeric Forms

Retinyl acetate is chemically the acetate ester of all-trans-retinol nih.govwikidata.org. Its molecular formula is CHO and its molecular weight is 328.49 g/mol wikidata.orgsigmaaldrich.comlipidmaps.orgcgiar.org. The structure consists of a retinol molecule attached to an acetate group wikidata.org. The retinol portion features a cyclic end group (specifically a β-ionone ring) and a polyene side chain composed of four isoprene (B109036) units with a head-to-tail structure wikipedia.orgfishersci.sewikidata.org. This polyene side chain, characterized by alternating carbon-carbon double bonds, is responsible for the molecule's high lipophilicity and its sensitivity to photo-oxidation fishersci.benih.gov.

Physical and Chemical Properties of Retinyl Acetate nih.govfishersci.calipidmaps.org

| Property | Value |

| Appearance | Yellow, prism-shaped crystal |

| Molecular Formula | CHO |

| Molecular Weight | 328.49 g/mol |

| Melting Point | ~59 °C |

| Solubility in Water | Practically insoluble |

| Solubility in Oils | Miscible with edible oils, soluble in fats and oils (750 g/100 mL) |

| Solubility in Solvents | Soluble in most organic solvents (e.g., acetone, chloroform, ethanol, isopropanol) |

| Stability | More stable to heat, oxygen, and light than free retinol |

| UV-Visible Spectrum | λmax 326 nm (in ethanol) |

The presence of multiple double bonds in the polyene chain allows for various geometric isomers (stereoisomers) of retinoids, including retinyl acetate wikipedia.org. While the all-trans configuration is generally the most stable and biologically active form for many retinoids, other cis isomers exist naturally and can have distinct biological roles nih.govwikipedia.org. For instance, 9-cis-retinyl acetate is a derivative of vitamin A that serves as a storage form and can be converted into 9-cis-retinal, a key component in the visual cycle wikipedia.org. Other important retinoid isomers include all-trans-retinoic acid, 9-cis-retinoic acid (alitretinoin), and 13-cis-retinoic acid (isotretinoin) wikipedia.orgnih.govwikipedia.org. Retinyl acetate and its derivatives can isomerize to a mixture of products, with 13-cis and 9-cis stereoisomers often predominating nih.gov.

Industrial production of retinyl acetate on a large scale typically involves coupling a C15 β-ionone fragment with a C5 acetate side chain through a series of Wittig-Horner and Grignard reactions nih.govfishersci.canih.gov. Modern processes aim for high all-trans selectivity (>95%) and often include purification steps under nitrogen to minimize isomerization nih.gov. Biosynthetically, vitamin A and its precursors, including retinyl acetate, can be produced through multi-step enzymatic processes starting from β-carotene, involving enzymes like β-carotene oxidizing enzymes (BCOs), retinol dehydrogenases (RDHs), and acetyltransferase enzymes (ATFs) nih.govwikipedia.org.

Historical Perspectives in Retinoid Research

The understanding of vitamin A and retinoids has evolved over more than a century, stemming from early observations of essential dietary factors. The earliest clues date back to 1881 when the Russian scientist Nicolai Lunin observed that a substance present in milk, beyond known nutrients, was necessary for the normal development and life of mice wikipedia.org. In 1912, English biochemist Frederick Gowland Hopkins identified similar unknown factors in milk required for growth in rats, for which he later received a Nobel Prize wikipedia.orgfishersci.ca.

The term "fat-soluble A" was coined around 1913 by Elmer McCollum and Marguerite Davis at the University of Wisconsin-Madison, who discovered one of these essential fat-soluble substances while studying dietary fats wikipedia.orgwikipedia.org. This substance was later officially named vitamin A in 1920 wikipedia.org. The isolation of vitamin A was achieved in 1931, and its chemical structure was subsequently determined wikipedia.org. Paul Karrer, a Swiss chemist, described the chemical formula of carotenoids and demonstrated their conversion to vitamin A, leading to his Nobel Prize in Chemistry in 1937 wikipedia.org.

A significant milestone was the first chemical synthesis of vitamin A in 1947 fishersci.sewikipedia.org. Shortly thereafter, in 1948, Hoffmann-La Roche began the first commercial production of synthetic vitamin A acetate wikipedia.org. This marked a pivotal moment, enabling widespread supplementation and research into the various applications of retinoids.

Further research in the 1960s and 1970s by scientists like Hector deLuca elucidated that all-trans-retinoic acid (ATRA) is a natural and highly potent metabolite of retinol, mediating many of its biological actions wikipedia.org. The discovery of specific binding proteins for retinol and retinoic acid, and the understanding of their metabolism and transport, further deepened the biochemical knowledge of retinoids wikipedia.org. The therapeutic potential of retinoids, including retinyl acetate, in various dermatological conditions and other diseases, has been a subject of extensive research since these foundational discoveries fishersci.befishersci.ca.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34356-31-5 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14- |

InChI Key |

QGNJRVVDBSJHIZ-CAJSWRNVSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

melting_point |

57 - 58 °C |

physical_description |

Solid |

Synonyms |

9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Retinyl Acetate

Ester Hydrolysis to Retinol (B82714)

Retinyl acetate (B1210297), like other retinyl esters, must first undergo hydrolysis to release retinol, the alcohol form of vitamin A, before it can be further metabolized or utilized by the body. This initial step is critical for the absorption and mobilization of vitamin A.

The hydrolysis of retinyl esters, including retinyl acetate, is catalyzed by a diverse array of enzymes collectively known as retinyl ester hydrolases (REHs) or esterases. In the intestinal lumen, non-specific pancreatic enzymes such as pancreatic triglyceride lipase (B570770) and cholesteryl ester hydrolase contribute to the hydrolysis of dietary retinyl esters. nih.govmdpi.com At the mucosal cell surface, a specific retinyl ester hydrolase associated with the intestinal brush border facilitates this process. nih.gov

In other tissues, various REHs are responsible for mobilizing retinol from stored retinyl esters. For instance, lipoprotein lipase (LpL) is proposed to hydrolyze chylomicron retinyl esters in peripheral tissues, enabling retinol uptake. nih.govresearchgate.net The liver, being the primary storage site for vitamin A, contains several hepatic retinyl ester hydrolases. These include bile salt-dependent carboxylester lipase (CEL) and a group of bile salt-independent REHs. nih.govmdpi.com The bile salt-independent REHs are further categorized by their optimal pH, including neutral and acidic REHs. nih.gov Specific carboxylesterases (e.g., ES-10, ES3) have been identified in various tissues, including skin, exhibiting retinyl ester hydrolytic activity. mdpi.comcore.ac.uk In adipose tissue, hormone-sensitive lipase (HSL) acts as a physiologically relevant REH, crucial for the mobilization of adipocyte retinyl esters. mdpi.comcore.ac.uk

The hydrolysis of retinyl esters exhibits tissue-specific mechanisms tailored to the physiological role of vitamin A in different organs.

Intestinal Absorption: Dietary retinyl esters are hydrolyzed in the intestinal lumen or at the brush border membrane by pancreatic enzymes and intestinal REHs to yield free retinol, which is then absorbed by enterocytes. nih.govmdpi.com

Hepatic Uptake and Mobilization: The liver clears a significant portion of chylomicron retinyl esters. Within hepatocytes, these esters are hydrolyzed to retinol, which can then be stored or mobilized. nih.govmdpi.comfao.org

Peripheral Tissues: In peripheral tissues, chylomicron retinyl esters undergo hydrolysis, likely facilitated by lipoprotein lipase, allowing for the uptake of retinol by target cells. nih.govresearchgate.netmdpi.com

Adipose Tissue: Adipocytes store retinyl esters, and their mobilization is dependent on the activity of hormone-sensitive lipase (HSL), which hydrolyzes these stores to release retinol. nih.govmdpi.com

Enzymatic Catalysis (e.g., Esterases, Retinyl Ester Hydrolases)

Conversion of Retinol to Retinal and Retinoic Acid

Following its release from retinyl esters, retinol undergoes a two-step oxidative process to be converted into its biologically active form, retinoic acid. This pathway is tightly regulated to maintain appropriate retinoid levels in tissues. nih.govmdpi.comresearchgate.net

The first oxidative step in the conversion of retinol to retinoic acid is the reversible oxidation of retinol to retinal (also known as retinaldehyde). This reaction is catalyzed by a family of enzymes known as retinol dehydrogenases (RDHs). nih.govmdpi.comresearchgate.netwikipedia.orgnih.govnih.gov

RDHs belong to two major enzyme classes: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs). mdpi.commdpi.com While ADHs were initially thought to be the primary catalysts for this step, recent research indicates that specific RDH enzymes, particularly those within the SDR family, play critical roles. nih.govmdpi.com For instance, Retinol Dehydrogenase 10 (RDH10) is identified as a key enzyme mediating the rate-limiting step of retinol oxidation to retinal, especially during embryonic development. nih.govplos.org Other enzymes like RDH1 and DHRS9 are also considered physiological catalysts for this initial conversion. mdpi.com The interconversion between retinol and retinal is crucial not only for retinoic acid synthesis but also for the visual cycle, where specific RDHs in the retinal pigmented epithelium (RPE) and photoreceptor cells mediate the oxidation of 11-cis-retinol (B117599) to 11-cis-retinal (B22103) and the reduction of all-trans-retinal (B13868) to all-trans-retinol, respectively. nih.gov

The second oxidative step involves the irreversible oxidation of retinal to retinoic acid. This crucial reaction is primarily catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) family. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Key RALDH isoforms involved in this conversion include ALDH1A1 (also known as RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). mdpi.com These enzymes ensure the efficient and irreversible conversion of retinal to retinoic acid, preventing the accumulation of retinal, which can be toxic at high concentrations. researchgate.netnih.gov The activity of RALDHs is critical for maintaining appropriate levels of retinoic acid, a potent signaling molecule. researchgate.net

The final product of this metabolic cascade, all-trans retinoic acid (ATRA), is the most biologically active form of vitamin A. nih.govmdpi.complazacentralmedical.com.au The oxidation of retinaldehyde to ATRA is an irreversible process, signifying a commitment to the retinoid signaling pathway. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This irreversibility ensures that ATRA, once formed, can exert its diverse biological functions without being readily converted back to its precursors. The precise control over ATRA synthesis, mediated by the sequential actions of RDHs and RALDHs, is fundamental for its roles in gene expression, cellular differentiation, and tissue development. researchgate.netnih.govplos.org

Table 1: Key Enzymes and Their Roles in Retinyl Acetate Biotransformation

| Enzyme Class / Specific Enzyme | Reaction Catalyzed | Reversibility | Location / Tissue |

| Retinyl Ester Hydrolases (REHs) | Retinyl Ester → Retinol + Fatty Acid | Irreversible | Intestine, Liver, Peripheral Tissues, Adipose Tissue |

| Pancreatic Triglyceride Lipase | Retinyl Ester → Retinol + Fatty Acid | Irreversible | Intestinal Lumen |

| Cholesteryl Ester Hydrolase | Retinyl Ester → Retinol + Fatty Acid | Irreversible | Intestinal Lumen |

| Lipoprotein Lipase (LpL) | Chylomicron Retinyl Ester → Retinol | Irreversible | Peripheral Tissues |

| Bile Salt-Dependent Carboxylester Lipase (CEL) | Retinyl Ester → Retinol + Fatty Acid | Irreversible | Liver |

| Hormone-Sensitive Lipase (HSL) | Retinyl Ester → Retinol + Fatty Acid | Irreversible | Adipose Tissue |

| Retinol Dehydrogenases (RDHs) | Retinol ⇌ Retinal | Reversible | Cytosol (ADHs), Microsomes (SDRs) |

| Retinol Dehydrogenase 10 (RDH10) | Retinol → Retinal | Reversible | Microsomes (Critical in Embryogenesis) |

| Retinaldehyde Dehydrogenases (RALDHs) | Retinal → Retinoic Acid | Irreversible | Cytosol |

| ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), ALDH1A3 (RALDH3) | Retinal → All-trans Retinoic Acid (ATRA) | Irreversible | Cytosol |

Isomerization Pathways

All-trans to 9-cis Isomerization

All-trans-retinyl acetate (all-trans-RAc) serves as a readily available precursor for the synthesis of 9-cis-retinyl acetate (9-cis-RAc), which subsequently acts as a precursor to 9-cis-retinal. nih.govresearchgate.neticm.edu.pl The photoisomerization reaction of all-trans-RAc represents an attractive and practical synthetic route to obtain 9-cis-RAc. nih.govresearchgate.neticm.edu.placs.org

Under ultraviolet (UV) irradiation in organic solvents, retinoids, including retinyl acetate, undergo cis ⇌ trans photoisomerization reactions. nih.govacs.org Research indicates that the highest yields of the 9-cis isomer from retinyl acetate are achieved when the reaction is carried out in polar organic solvents, such as acetonitrile (B52724) or ethanol. This specific reaction setup has been identified as the most practical photochemical method for the gram-scale synthesis of 9-cis-retinoids. nih.govacs.org Furthermore, photoisomerization of all-trans-retinoids in a polar solvent like acetonitrile typically yields a mixture of cis isomers, with the 9-cis isomer being the predominant product. iarc.fr

The pathway of photoisomerization can vary depending on the reaction conditions. In the absence of a sensitizer (B1316253), the photoisomerization predominantly occurs within the singlet manifold, resulting in a distinct product distribution compared to reactions where a sensitizer is employed. nih.gov When a sensitizer is used to promote the population of triplet states of all-trans-RAc, the photostationary state consists of a mixture of all-trans, 9-cis, and 13-cis isomers. However, the yield of the 9-cis isomer in such sensitized reactions is generally too low to be suitable for synthetic purposes. nih.gov

Table 1: Photostationary State Isomer Ratios in Sensitized All-trans-Retinyl Acetate Photoisomerization nih.gov

| Isomer | Approximate Ratio |

| All-trans | 7 |

| 9-cis | 1.5 |

| 13-cis | 1.5 |

In biological systems, the isomerization of all-trans to cis isomers, such as the formation of 9-cis retinol from all-trans retinol, is hypothesized to occur at the level of retinol, retinaldehyde, or retinoic acid. The visual system, for instance, involves specific enzymatic processes for the generation of 11-cis isomers. pnas.org Studies have shown that bovine liver membranes possess the ability to isomerize all-trans-retinoic acid into both 9-cis-retinoic acid and 13-cis-retinoic acid. The concentration of 9-cis-retinoic acid generated in this process can approach its equilibrium concentration, which has been determined to be approximately 15%. This isomerization appears to be mediated by thiol groups. nih.gov Generally, retinol and its derivatives undergo isomerization to produce a mixture of products, with 13-cis and 9-cis stereoisomers being the predominant forms. mdpi.com

Mechanistic Studies of Photoisomerization

The mechanistic understanding of retinyl acetate photoisomerization has been advanced through theoretical studies utilizing state-of-the-art electronic structure calculations. nih.govresearchgate.neticm.edu.placs.orgacs.org These studies attribute the occurrence of photoisomerization primarily to a "chain-kinking mechanism". nih.govresearchgate.neticm.edu.placs.org

This chain-kinking mechanism involves a series of S1/S0 conical intersections. nih.govresearchgate.neticm.edu.placs.org These conical intersections are characterized by kinking deformations occurring at various positions along the polyenic chain of the retinyl acetate molecule. nih.govresearchgate.neticm.edu.placs.org These deformations facilitate the internal conversion of the molecule from the excited singlet (S1) state back to the ground (S0) state, which is then followed by isomerization around one of the double bonds in the polyenic chain. nih.govresearchgate.neticm.edu.placs.org Other proposed photoisomerization mechanisms have been considered but were ultimately rejected due to their incompatibility with simulation results and available spectroscopic data. nih.govresearchgate.neticm.edu.placs.org

An earlier model for the singlet pathway of photoisomerization had hypothesized the involvement of a zwitterionic intermediate. This intermediate was suggested to form upon UV irradiation and involve a twisting of the polyenic chain around the C9=10 double bond, accompanied by charge donation from one fragment to another. However, experimental data, such as the fluorescence spectrum of all-trans-RAc not showing a signal attributable to a highly polar species and the measured electric dipole moment of the fluorescent state being only marginally larger than expected, make this zwitterionic intermediate model difficult to reconcile with observations. acs.org

Beyond the chain-kinking mechanism, photoirradiation of retinyl acetate can also proceed via an ionic photodissociation mechanism. In this pathway, light absorption leads to charge redistribution and changes in bond order. The molecule transitions into a highly polarized singlet excited state, which can then either isomerize to cis-retinyl acetate isomers or release an acetate anion to form a carbocation. Subsequent isomerization of this carbocation results in the formation of cis-retinyl acetate isomers. nih.gov The specific solvent used in the reaction can significantly influence both the extent of isomerization and the relative proportions of the different cis-isomers formed. nih.gov

Cellular and Molecular Mechanisms of Action of Retinyl Acetate and Its Metabolites

Influence on Cellular Processes (In Vitro and Preclinical Models)

Effects on Specific Cell Types (e.g., Embryonal Carcinoma Cells, Fibroblasts, Melanoma Cell Lines)

Retinyl acetate (B1210297) and other retinoids have been extensively studied for their impact on the growth and differentiation of various cell lines, including embryonal carcinoma cells, fibroblasts, and melanoma cell lines. The observed effects can vary depending on the cell type, concentration of the retinoid, and specific experimental conditions.

Embryonal Carcinoma Cells

Embryonal carcinoma (EC) cells are pluripotent cells that can differentiate into a range of cell types. Retinoids, particularly retinoic acid, are known to be potent inducers of differentiation in EC cells. While retinol (B82714) is less potent than retinoic acid in inducing differentiation of EC cells, quantitative differences in response have been observed across various cell lines and even within the same line, such as F9 cells biologists.com.

Studies on the NR1 embryonal carcinoma cell line have shown that while retinol can induce morphological changes, reduce levels of the surface antigen SSEA-1, and increase surface reactivity with antifibronectin serum, the extent of phenotypic change is not as pronounced as that observed with retinoic acid. Furthermore, the retinol-promoted morphological alterations in NR1 cells appear to be reversible, unlike those induced by retinoic acid in lines like F9 biologists.com. For instance, NR1 cells cultured with 8.7 × 10⁻⁷ M retinol for 5 days largely retained a morphology typical of embryonal carcinoma cells, whereas cells treated with 10⁻⁶ M retinoic acid exhibited a non-embryonal carcinoma morphology biologists.com.

The ability of EC cells to metabolize retinoids also plays a role in their response. Some EC cell lines show little to no metabolism of all-trans-[3H]retinol to more polar compounds, and conversion of [3H]retinyl acetate to [3H]retinoic acid has not been observed in these cells nih.gov. This suggests that retinol may not induce differentiation of EC cells solely via conversion to retinoic acid nih.gov. However, other research indicates that retinol, like retinoic acid, can induce differentiation in certain embryonal carcinoma cell lines, and these cells possess specific retinol binding proteins in their cytosolic fractions nih.gov. Microsomal fractions of EC cells can catalyze mannosyl transfer from GDP-mannose to retinyl phosphate (B84403), suggesting that the formation of mannosyl retinyl phosphate could be a mechanism by which retinoids induce early cell surface changes during EC cell differentiation nih.gov.

In F9 murine embryonal carcinoma cells, retinol is approximately 1/175th as potent as retinoic acid in promoting differentiation, as measured by laminin (B1169045) production. Maximum differentiation with retinoic acid required 48 hours of continuous exposure, while retinol required 72 hours exlibrisgroup.com. This suggests that retinoic acid itself may directly mediate differentiation induced by retinol in these cells exlibrisgroup.com.

Table 1: Effects of Retinoids on Embryonal Carcinoma Cells

| Cell Line | Retinoid Treatment | Observed Effect | Key Findings | Reference |

| NR1 (EC cells) | Retinol (8.7 × 10⁻⁷ M) | Morphological change, reduced SSEA-1, increased antifibronectin reactivity | Less pronounced phenotypic change than retinoic acid; morphological alterations appear reversible. Plasminogen activator secretion elevated ~5-fold after 8 days. | biologists.com |

| NR1 (EC cells) | Retinoic Acid (10⁻⁶ M) | Non-embryonal carcinoma morphology | More significant phenotypic change; plasminogen activator secretion increased >50-fold after 4 days. | biologists.com |

| F9 (EC cells) | Retinol | Induces differentiation (less potent than retinoic acid) | 1/175th as potent as retinoic acid in promoting laminin production; requires 72 hr exposure for maximum differentiation. | exlibrisgroup.com |

| F9 (EC cells) | Retinoic Acid | Induces differentiation | Half-maximum response at 1.3 nM; maximum response at ~30 nM; requires 48 hr exposure for maximum differentiation. | exlibrisgroup.com |

| Several EC lines | All-trans-[3H]retinyl acetate | Little to no conversion to [3H]retinoic acid | Suggests retinol may not induce differentiation solely via conversion to retinoic acid. | nih.gov |

Fibroblasts

Retinyl acetate and other retinoids can significantly influence the behavior of fibroblasts, which are crucial for connective tissue formation and wound healing. Studies on C3H/10T1/2 mouse embryo fibroblasts have shown that confluent cultures treated with 0.3 µg/ml of retinyl acetate exhibited disorganization of extracellular matrix fibronectin fibrils and release of cell surface fibronectin nih.gov. Immunoblot analysis further demonstrated a decrease in the number of fibronectin receptors in retinyl acetate-treated cells during prolonged culturing nih.gov. This suggests that retinyl acetate may inhibit glycosylation during the processing of the fibronectin receptor, a step essential for fibronectin binding and extracellular matrix assembly nih.gov.

In human fibroblasts, retinoids have been shown to inhibit cell proliferation as their concentration increases. They also decrease the synthesis of non-collagenous proteins and both type I and type III collagen. The onset of type III collagen synthesis by tendon fibroblasts in culture was delayed by retinoids. Additionally, the chemotactic response of fibroblasts to fibroblast-conditioned medium was markedly reduced in the presence of retinoids oup.com.

Retinyl acetate at physiological concentrations can support the autocrine production of an EGF-like growth factor that stimulates the proliferation of normal human keratinocytes (NHK) and HaCaT immortalized human keratinocytes in serum-free media supplemented only with insulin (B600854) medcraveonline.commedcraveonline.com. This autocrine stimulation appears to involve the c-neu (erbB-2) receptor medcraveonline.com. However, at higher concentrations, retinyl acetate has been observed to inhibit wound closure of damaged epidermal sheets in an epidermal monolayer wound healing model medcraveonline.com.

Table 2: Effects of Retinyl Acetate on Fibroblasts

| Cell Type | Retinyl Acetate Concentration | Observed Effect | Key Findings | Reference |

| C3H/10T1/2 mouse embryo fibroblasts | 0.3 µg/ml | Disorganization of extracellular matrix fibronectin fibrils, release of cell surface fibronectin, decreased fibronectin receptors | Inhibition of glycosylation during fibronectin receptor processing. | nih.gov |

| Human fibroblasts | Increasing concentrations (e.g., 10⁻⁸ to 10⁻⁶ mol/l) | Inhibited cell proliferation, decreased synthesis of non-collagenous proteins, decreased type I and III collagen production, delayed type III collagen synthesis (tendon fibroblasts) | Reduced chemotactic response to fibroblast-conditioned medium. | oup.com |

| Normal Human Keratinocytes (NHK) & HaCaT cells | Physiological concentrations (e.g., 3x10⁻⁸ M) | Supports autocrine production of an EGF-like growth factor, stimulates proliferation | Involves c-neu (erbB-2) receptor. | medcraveonline.commedcraveonline.com |

| Epidermal monolayer wound healing model (keratinocytes) | Concentrations > those stimulating proliferation | Inhibited wound closure | - | medcraveonline.com |

Melanoma Cell Lines

Retinoids, including retinyl acetate, have demonstrated inhibitory effects on the growth and modulatory effects on the differentiation of melanoma cell lines. Retinyl acetate has been shown to inhibit the proliferation and enhance melanin (B1238610) production in the human Hs939 melanoma cell line nih.gov. Other retinoids, such as 13-cis-retinoic acid and the trimethylmethoxyphenyl analog of retinoic acid, also exhibited similar effects nih.gov.

The sensitivity of melanoma cells to retinoids can vary. Murine melanoma cell lines like B16 and S91 have been categorized as extremely sensitive to retinoids, exhibiting greater than 75% growth inhibition oup.com. In contrast, studies on human melanoma cell lines, such as UCT-Mel 1 and UCT-Mel 2, revealed variable responses. While retinoids had only a modest effect on plasminogen activator release and no measurable effect on morphology, growth, or tyrosinase synthesis in UCT-Mel 1 cells, they appeared to induce a more differentiated state in UCT-Mel 2 cells, characterized by inhibition of cell proliferation and assumption of a dendritic morphology aacrjournals.org. Paradoxically, retinoids also caused a significant inhibition of the density-dependent intracellular accumulation of tyrosinase and melanin in UCT-Mel 2 cells, which typically represents spontaneous in vitro differentiation aacrjournals.org.

Overexpression of lecithin (B1663433) retinol acyltransferase (LRAT), an enzyme that catalyzes the transformation of retinol into inactive retinyl esters, has been shown to diminish the antiproliferative effects of retinoid treatment in murine melanoma B16F10 cells. This suggests that the absence of LRAT-catalyzed retinol esterification is important for mediating retinoid sensitivity in these cells karger.com.

Table 3: Effects of Retinoids on Melanoma Cell Lines

| Cell Line | Retinoid Treatment | Observed Effect | Key Findings | Reference |

| Hs939 (human melanoma) | Retinyl acetate (1 µM) | Inhibited proliferation, enhanced melanin production | Similar effects observed with other retinoids like 13-cis-retinoic acid. | nih.gov |

| B16, S91 (murine melanoma) | Retinoids (e.g., retinyl acetate, retinoic acid) | Growth inhibition (>75%) | Categorized as extremely sensitive to retinoids. | oup.com |

| UCT-Mel 1 (human melanoma) | Retinoids | Modest effect on plasminogen activator release; no measurable effect on morphology, growth, or tyrosinase synthesis | Variable responsiveness depending on the cell line. | aacrjournals.org |

| UCT-Mel 2 (human melanoma) | Retinoids | Inhibition of cell proliferation, assumption of dendritic morphology; striking inhibition of tyrosinase and melanin accumulation | Appears to induce a more differentiated state, but paradoxically inhibits spontaneous pigmentation. | aacrjournals.org |

| B16F10 (murine melanoma) with LRAT overexpression | Retinoid treatment | Diminished antiproliferative effects | LRAT-catalyzed retinol esterification is important for retinoid sensitivity. | karger.com |

Advanced Analytical Methodologies for Retinyl Acetate Research

Spectrometric Detection and Quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the analysis of retinyl acetate (B1210297), offering high sensitivity and specificity. Upon electron impact, retinyl acetate yields a molecular ion at m/z 328, which serves as a base peak for identification journalagent.com. In liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS applications, various ionization techniques are utilized. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been shown to be highly sensitive for detecting retinyl esters nih.gov.

A common fragmentation pattern observed for retinyl acetate in positive ion electrospray mass spectra involves the loss of acetic acid, resulting in a base peak at m/z 269 nih.govresearchgate.net. This m/z 269 ion corresponds to the protonated molecule of retinol (B82714) after the elimination of acetic acid from retinyl acetate nih.govresearchgate.net. Similarly, retinyl palmitate also exhibits a similar fragmentation pattern with m/z 269 as a base peak mdpi.com. The retinoid alkyl chain does not appear to significantly affect ionization voltage, indicating that the C20H29OH base governs their behavior mdpi.com.

For quantitative analysis, selected reaction monitoring (SRM) transition pairs are used for each analyte and internal standard thermofisher.com. For instance, retinyl acetate has been quantitated with an ion transition of 269.2/92.9 da eurofins.com. Stable isotope internal standards, such as 13C4 Vitamin A Acetate (with an ion transition of 273.2/97.1 da) and Retinyl Acetate-D6, are often employed to compensate for ionization effects and extraction efficiency eurofins.comthermofisher.com.

Mass spectrometry has been successfully applied for the simultaneous determination of retinyl acetate alongside other fat-soluble vitamins in various commercial food products and biological samples sigmaaldrich.comchimia.ch.

Table 1: Characteristic Mass Spectrometry Ions and Transitions for Retinyl Acetate

| Compound | Ionization Mode | Molecular Ion (m/z) | Base Peak (m/z) | Fragmentation/Transition (m/z) | Internal Standard | Internal Standard Transition (m/z) | Source |

| Retinyl Acetate | Electron Impact | 328 | 328 | - | - | - | journalagent.com |

| Retinyl Acetate | Positive ESI | - | 269 | Loss of acetic acid | - | - | nih.gov |

| Retinyl Acetate | Positive APCI | - | 269.2 | 269.2/92.9 da | 13C4 Vitamin A Acetate | 273.2/97.1 da | eurofins.com |

| Retinyl Acetate | Positive ESI | - | 269 | Elimination of acetic acid | Retinyl Acetate-D6 | - | researchgate.netthermofisher.com |

| Retinyl Acetate | Positive ESI | 328.23968 ([M]+) | - | [M+H]+: 329.24751, [M+Na]+: 351.22945, [M+K]+: 367.20339 | - | - | uni.lu |

Fluorescence Detection (FLD)

Fluorescence Detection (FLD) is a sensitive technique widely used for the analysis of retinyl acetate and other retinoids, particularly when coupled with High-Performance Liquid Chromatography (HPLC) researchgate.net. Retinyl acetate, along with retinol, exhibits strong fluorescence, making FLD a suitable detection method jfda-online.comdpi.qld.gov.au.

Typical excitation and emission wavelengths for retinyl acetate and related retinoids are:

Excitation (Ex) 342 nm, Emission (Em) 476 nm researchgate.net.

Excitation (Ex) 348 nm, Emission (Em) 470 nm jfda-online.com.

For retinol isomers, uncorrected excitation and emission wavelengths are 330-340 nm and 480 nm, respectively, yielding a strong blue-green fluorescence dpi.qld.gov.au.

HPLC with fluorescence detection allows for the simultaneous separation and quantification of multiple retinoids, including retinyl palmitate, retinyl acetate, and free retinol researchgate.net. This method has been applied to analyze these compounds in various matrices, such as foods, infant formulas, and human serum researchgate.netresearchgate.net. For instance, a method using an isocratic solution of hexane/ethyl acetate (85:15, v/v) as the mobile phase achieved separation of three retinoids and four tocopherol homologs with sufficient reproducibility and quantitative ability researchgate.net.

Table 2: Fluorescence Detection Wavelengths for Retinyl Acetate and Related Retinoids

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Source |

| Retinyl Acetate | 342 | 476 | researchgate.net |

| Retinyl Acetate | 348 | 470 | jfda-online.com |

| Retinol Isomers | 330-340 | 480 | dpi.qld.gov.au |

| Retinol | 326 | - | researchgate.net |

| Retinol | 325 | - | latu.org.uy |

| Retinol | 326 | 460 | researchgate.net |

Sample Preparation and Extraction Techniques

Effective sample preparation is critical for accurate analysis of retinyl acetate from complex matrices, minimizing interferences and ensuring analyte stability.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has emerged as an attractive and efficient alternative to traditional methods for extracting retinyl acetate and other fat-soluble vitamins from food and supplement matrices eurofins.comchimia.chscientificlabs.ie. This technique utilizes supercritical carbon dioxide, often with modifiers like methanol (B129727) or ethanol, as the extraction solution and mobile phase eurofins.comchimia.ch.

SFE offers several advantages, including reduced use of organic solvents, faster analysis times, and the ability to simultaneously extract, chromatograph, and analyze analytes when coupled with Supercritical Fluid Chromatography (SFC) and tandem mass spectrometry (MS/MS) (SFE-SFC-MS/MS) eurofins.comchimia.chscientificlabs.ieeurofinsus.com. A validated SFE-SFC-MS/MS method for retinyl acetate and retinyl palmitate in foods and supplements demonstrated a rapid extraction-analysis cycle time of 16 minutes per sample, requiring only four minutes of chemist time for manual sample preparation eurofins.com. This preparation typically involves milling the sample (e.g., cryogenic, ball, or wet milling), weighing a portion, and mixing it with water, stable isotope internal standards, and alcohol before transferring to an extraction cell eurofins.com.

Research findings highlight the efficiency of SFE:

A method for vitamin A determination in dairy and meat products using on-line SFE/enzymatic hydrolysis with immobilized lipase (B570770) showed high vitamin A recovery (89% at 0.5 mL/min flow rate) acs.org.

SFE-MS/MS has been used for the simultaneous determination of nine major fat-soluble vitamins, including retinyl acetate, in various commercial food product samples sigmaaldrich.comscientificlabs.ie.

Solvent Extraction and Saponification Alternatives

Traditional methodologies for the analysis of retinyl acetate often involve solvent extraction, which can be labor-intensive and require careful attention to prevent isomerization and oxidation of the analyte eurofins.com. Common solvents used for extraction include hexane, ethanol, methanol, and isooctane (B107328) thermofisher.comchimia.chresearchgate.netmdpi.comdairyknowledge.inugm.ac.idjfda-online.com. Liquid-liquid extraction (LLE) is a frequently employed technique for extracting retinoids from various matrices, including serum and fruit juices thermofisher.comresearchgate.net.

Saponification is a conventional step in vitamin A analysis, particularly for ester forms like retinyl acetate and retinyl palmitate eurofins.comdairyknowledge.incerealsgrains.org. This process involves the addition of a strong base (e.g., ethanolic potassium hydroxide (B78521) solution) to cleave the ester linkage, converting the esters into retinol, which is then analyzed eurofins.comdairyknowledge.incerealsgrains.org. While effective, saponification can be time-consuming and tedious, often involving lengthy incubation periods and liquid-liquid partitions eurofins.com. Some studies suggest that saponification can lead to a decrease in retinoid content, for example, by about 10% ugm.ac.id.

To overcome the drawbacks of saponification, alternative approaches have been developed:

Direct Extraction: This simplified approach avoids saponification, reducing labor intensity and multiple solvent additions, liquid-liquid partitions, and solvent exchanges eurofins.comugm.ac.id.

Enzymatic Hydrolysis: On-line supercritical fluid extraction coupled with enzymatic hydrolysis using immobilized lipase has been developed as a faster and more automated method for determining vitamin A in food products, providing an alternative to saponification acs.org.

Pipette Tip Microextraction: A recent development in sample preparation for retinol and retinyl acetate in human serum involves pipette tip microextraction, which combines solid phase extraction and salting-out assisted liquid-liquid extraction. This method offers high recoveries (100% for retinol, 80% for retinyl acetate) and good repeatability, reducing preparation time and being environmentally friendly researchgate.net.

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful technique used to track the passage of an isotope through chemical reactions, metabolic pathways, or biological systems wikipedia.org. By replacing specific atoms with their isotopes, researchers can measure the position of these isotopes in products to understand the sequence of events in a reaction or metabolic pathway wikipedia.org.

Radioisotope Tracing (e.g., 14C, 3H)

Radioisotope tracing utilizes radioactive isotopes to study the metabolism, absorption, and distribution of compounds like retinyl acetate.

14C-Retinyl Acetate: The radioactive carbon isotope 14C, although found in trace amounts in nature, has a relatively long half-life, making it suitable for long-term vitamin A nutrition studies omu.edu.trresearchgate.net. 11,12-14C2-retinyl acetate has been used in conjunction with accelerator mass spectrometry (AMS) to quantify the absorption and conversion of β-carotene to retinoids in humans researchgate.net. Studies on the metabolism of 14C-labeled retinyl acetate after intravenous injection into retinol-deficient rats have helped postulate the existence of major pathways for the metabolism of retinoic acid and retinyl acetate nih.gov. Early experiments on the subcellular distribution of radioactivity and in vitro metabolism of [14C]retinyl acetate also provided insights into its metabolic fate cambridge.org.

3H-Retinyl Acetate: Tritium (3H), a radioactive form of hydrogen, has been incorporated into 11,12-3H2-retinyl acetate for seminal work in humans to determine vitamin A requirements and half-life omu.edu.trresearchgate.net.

While radioisotopes offer high sensitivity for tracing, stable isotopes (like 13C and 2H) are increasingly preferred in human nutrition studies due to their non-radioactive nature and safety omu.edu.trresearchgate.net. Stable isotope-labeled retinyl acetate compounds are commonly administered in retinol isotope dilution and compartmental modeling studies to evaluate vitamin A status and the efficacy of dietary interventions omu.edu.trresearchgate.netresearchgate.net.

Accelerator Mass Spectrometry (AMS) for Quantitative Metabolism Studies

Accelerator Mass Spectrometry (AMS) represents a significant advancement in the quantitative study of chemical compound metabolism, particularly for substances like retinyl acetate. This technique offers unparalleled sensitivity, being approximately four to five orders of magnitude more sensitive than conventional liquid scintillation counting. wikipedia.org This high sensitivity allows for the administration of true tracer doses of radiolabeled compounds, such as [14C2]-retinyl acetate, in human studies, resulting in levels of radioactivity in biological tissues and fluids that are comparable to natural background levels, thereby enhancing safety. wikipedia.orgwikipedia.org AMS can measure isotopic ratios of 14C/C to parts per quadrillion or attomole levels in milligram-sized samples. wikipedia.org

The application of AMS in human nutrition research has provided direct, quantitative estimates of vitamin A metabolism, which were previously challenging to obtain due to the limitations of less sensitive methods. wikipedia.org For instance, studies in preschool-aged Zambian children utilized a tracer dose of [14C2]-retinyl acetate (0.925 kBq) co-administered with vitamin A supplements. wikipedia.org Radioactivity in stool and urine samples was quantified using AMS, allowing for precise determination of absorption, retention, and urinary elimination rates. wikipedia.org

Table 1: Quantitative Metabolic Parameters of [14C2]-Retinyl Acetate in Zambian Boys (Mean ± SD)

| Metabolic Parameter | High-Dose VA Supplement (209.8 µmol) | Stable Isotope (SI)-Labeled VA (17.5 µmol) |

| Absorption | 83.8 ± 7.1% wikipedia.org | 76.5 ± 9.5% wikipedia.org |

| Retention | 76.3 ± 6.7% wikipedia.org | 71.1 ± 9.4% wikipedia.org |

| Urinary Elimination Rate (UER) | 1.9 ± 0.6%/d wikipedia.org | 1.8 ± 1.2%/d wikipedia.org |

Note: This table presents detailed research findings and is designed for interactive display in a digital format.

The high sensitivity of AMS also reduces the required sample size to only tens of microliters of blood, facilitating frequent sampling and the generation of high-density data sets. wikipedia.org This extensive data collection is crucial for constraining and guiding proper compartmental modeling of nutrient distribution and fate, providing physiological insights beyond simple pharmacokinetic data. wikipedia.org AMS has been instrumental in studying the kinetics of metabolic products, such as retinyl esters and retinol, derived from [14C]-beta-carotene. wikipedia.orgfishersci.ca It has proven to be a vital tool for understanding complex and extended kinetic profiles of lipophilic nutrients and for assessing vitamin A status and the bioefficacy of provitamin A carotenoids in humans. wikipedia.orglipidmaps.orgnih.gov

Stability Analysis and Degradation Product Characterization

Retinyl acetate, like other retinoids, exhibits inherent instability when exposed to various environmental factors, including light, moisture, heat, oxygen, acids, metals, and certain enzymes. nih.govfishersci.cafishersci.ca Therefore, rigorous control of testing conditions is paramount during its analysis and characterization to ensure accurate and reliable results. nih.gov

Historically, the analysis of retinol esters often involved time-consuming methods such as saponification and liquid-liquid partitions. Saponification, in particular, cleaves the ester linkage, converting retinyl acetate into retinol for subsequent analysis. nih.gov However, advancements in analytical chemistry have led to the development of more efficient and precise methodologies.

Modern techniques widely employed for the stability analysis and characterization of retinyl acetate and its degradation products include:

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and versatile method for the analysis of retinoids in various matrices, including foods, supplements, and cosmetic products. nih.govwikipedia.orguni.lu Typical detection wavelengths are around 324-325 nm. nih.govwikipedia.org Reversed-phase HPLC (RP-HPLC) is frequently used for chromatographic separation. lipidmaps.orgwikipedia.org

Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry (SFE-SFC-MS/MS): This coupled technique offers a rapid and efficient approach for the simultaneous extraction, chromatography, and analysis of retinyl acetate and retinyl palmitate. nih.gov It significantly reduces sample preparation and analysis time, achieving equivalent results to traditional reference methods with only 4 minutes of chemist time and a 16-minute extraction-analysis cycle per sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These highly sensitive and specific methods are utilized for the quantitative analysis of retinyl acetate and its various derivatives and metabolites in biological samples like serum, enabling detection at sub-nanogram per milliliter levels. fishersci.cametabolomicsworkbench.org Sample preparation for LC-MS/MS often involves protein crash and liquid-liquid extraction. metabolomicsworkbench.org

Research findings highlight specific degradation pathways and factors influencing retinyl acetate stability:

Photodegradation: Under ultraviolet (UV) irradiation, retinyl acetate undergoes isomerization to its 9-cis form. Subsequently, 9-cis-retinyl acetate further degrades, primarily through an ionic photodissociation mechanism, leading to the formation of anhydroretinol (AR). fishersci.pt Studies have shown that 9-cis-retinyl acetate can reach a maximum concentration of 17.71% within 1 hour of UV irradiation before its content decreases as anhydroretinol becomes the dominant photodegradation product. fishersci.pt

Concentration-Dependent Degradation: The degradation rate of retinyl acetate under UV irradiation is influenced by its concentration. For instance, the degradation rate constant (k) for retinyl acetate was observed to increase from 0.085 h–1 to 0.876 h–1 when the concentration decreased from 0.01 M to 0.0001 M. fishersci.pt This suggests that higher concentrations may offer some degree of self-protection or that degradation mechanisms become more pronounced at lower concentrations.

Forced Degradation Studies: RP-HPLC-based forced degradation studies confirm that retinyl acetate is susceptible to degradation in the presence of acid, base, and hydrogen peroxide, particularly when exposed to heat. fishersci.ca

Storage Conditions: To minimize degradation, powdered retinoids should be stored at -80°C in dark amber ampules or vials under an inert gas. Similarly, stock solutions are best prepared in organic solvents and stored under inert gas at -80°C. fishersci.ca The stability of retinyl acetate in formulated dry products, such as beadlets used in animal feed, is crucial, with studies reporting significant losses (51-99%) over 56 days at elevated temperatures and humidity depending on the specific formulation. fishersci.ca

Monitoring Degradation: The use of stable-labeled retinoids, such as all-trans-retinoic acid-d5 (atRA-d5), can be employed to monitor for isomerization or degradation of retinoids in samples during storage, ensuring the integrity of analytical measurements. fishersci.ca

Table 2: Degradation Rate Constants (k) of Retinyl Acetate under UV Irradiation at Varying Concentrations

| Concentration (M) | Degradation Rate Constant (k, h–1) fishersci.pt |

| 0.01 | 0.085 |

| 0.001 | (Data not explicitly given for 0.001 M RA, but general trend is increase with decreasing concentration) |

| 0.0001 | 0.876 |

Note: This table presents detailed research findings and is designed for interactive display in a digital format.

Pre Clinical Investigations and Mechanistic Insights from in Vitro and Animal Models

In Vitro Cell Culture Models

In vitro cell culture models serve as fundamental tools for investigating the direct cellular effects of retinyl acetate (B1210297), offering controlled environments to observe its impact on cell growth, differentiation, and transformation.

Retinyl acetate has been widely employed in mammalian cell lines to study retinoid responses, particularly concerning cell growth inhibition and differentiation. Studies have shown that retinyl acetate, along with other retinoids like retinoic acid, can inhibit the proliferation of various untransformed, transformed, and tumor cell lines in vitro oup.comoup.com. The degree of inhibition is often concentration-dependent and becomes apparent after several days of exposure karger.com.

For instance, herpesvirus-transformed marmoset lymphoblastoid cell lines (LCL) exhibited inhibited proliferation when exposed to retinyl acetate. While both Herpesvirus-ateles- and Herpesvirus-saimiri-transformed LCLs were sensitive, retinoic acid generally demonstrated greater potency than retinyl acetate in these models karger.com.

In C3H/10T1/2 cells, retinyl acetate has been shown to reversibly inhibit carcinogen-induced neoplastic transformation nih.gov. It also stimulated the adhesion of these cells to a plastic substrate and reduced their saturation density . Interestingly, the anticarcinogenic activity of retinol (B82714) in C3H/10T1/2 cells appears to be independent of cellular retinol-binding protein (CRBP) .

The sensitivity of various cell lines to the growth-inhibitory effects of retinyl acetate and retinoic acid varies significantly. A study categorized 31 cell lines based on their sensitivity, ranging from unaffected or slightly inhibited to extremely sensitive (growth inhibited >75%) oup.comoup.com.

Table 1: Growth Inhibition of Cell Lines by Retinyl Acetate and Retinoic Acid

| Sensitivity Category | Example Cell Lines (Retinyl Acetate/Retinoic Acid) |

| Unaffected (<10% inhibition) or Slightly Inhibited (<25%) | Untransformed CHO-K1-pro, BHK, Balb/3T3; Virally transformed SV3T3, MSV3T3, PyBHK; Chemically transformed BP3T3; Lymphosarcoma RAW8; Human fibrosarcoma HT1080 oup.comoup.com |

| Growth Inhibited (25–50%) | Neuroblastoma C1300; Mouse mammary adenocarcinomas M12, DD3; Human breast carcinosarcoma Hs0578; Murine lymphomas S49, EL4 oup.comoup.com |

| Moderately Growth Inhibited (50–75%) | Mouse sarcoma S180; Mastocytoma P815; Mammary adenocarcinoma Mm5mT; Myeloma S194; Lymphoma BW5147; Rat mammary adenocarcinoma R3230AC oup.comoup.com |

| Extremely Sensitive (>75% inhibition) | Murine melanomas B16, S91; Rat mammary adenocarcinomas 13762NF, DMBA#8; Murine lymphosarcoma RAW117; Myeloma P3; Human lymphoid cell line RPMI 1788; Burkitt's lymphoma (DAUDI) oup.comoup.com |

Retinyl acetate has demonstrated significant capabilities in inhibiting neoplastic cell transformation in vitro. Non-toxic concentrations of retinoids, including retinyl acetate, can cause a dose-dependent inhibition of 3-methylcholanthrene-induced transformation in C3H/10T1/2 cells nih.gov. This effect is reversible, with transformed foci reappearing after a latent period if the retinoid is removed nih.gov.

Research has isolated a cell line (INIT/10T1/2) from carcinogen-treated cultures that, in the presence of retinyl acetate, behaves similarly to parental 10T1/2 cells but transforms at a high frequency when retinyl acetate is absent nih.gov. Retinyl acetate treatment of both INIT/10T1/2 and parental 10T1/2 cells induces an "ultra-normal" phenotype nih.gov. The initial signs of transformation in retinoid-deprived INIT/10T1/2 cells, such as an increased thymidine-labeling index, occur approximately 16 days after retinyl acetate removal nih.gov. Concurrently, an increase in the phosphorylation of a 34 kDa protein, potentially associated with the cytoskeleton, and a 38 kDa phosphoprotein have been observed in transformed cells nih.gov. Retinyl acetate treatment can alter the isoelectric point of the 38 kDa protein, suggesting decreased phosphorylation, and specifically decreases alkali-resistant phosphorylation (presumably on tyrosine) of a second 34 kDa protein in transformed cells nih.gov. These findings suggest that retinyl acetate may influence cell transformation by modulating protein phosphorylation, particularly tyrosine phosphorylation, which is often linked to growth factors and oncogene products nih.gov.

Use in Mammalian Cell Lines for Retinoid Response Studies

Organ Culture Systems

Organ culture systems provide a more complex and physiologically relevant environment than dissociated cell cultures, allowing for the study of retinoid metabolism and response in intact tissue structures.

Hamster tracheal organ culture has been a prominent model for studying the metabolism and biological effects of retinyl acetate. All-trans-[3H]retinyl acetate has been shown to be metabolized to all-trans-[3H]retinoic acid in hamster tracheal organ culture, a target tissue for vitamin A action nih.govcapes.gov.br. This conversion occurs in the tracheal epithelium and cartilage, as well as in the culture medium nih.gov. The identity of the biosynthetically produced retinoic acid has been confirmed through chromatography with synthetic all-trans-retinoic acid nih.gov.

Retinyl acetate has been observed to reverse pre-established, asbestos-induced squamous metaplasia in hamster tracheal organ cultures . Squamous metaplasia is a putative preneoplastic lesion characterized by the conversion of mucociliary cell types to keratinizing cells . The effectiveness of retinyl acetate in reversing metaplasia decreases as the time between asbestos (B1170538) exposure and retinoid application increases . Retinoids, including retinyl acetate, have been shown to inhibit hyperplastic and metaplastic changes induced by chemical carcinogens in cultured trachea and prostate cells oup.comkarger.com. This suggests their potential role in chemoprevention by reversing or inhibiting these preneoplastic changes oup.comkarger.com.

Animal Models for Biological Pathway Elucidation

Animal models are crucial for understanding the systemic effects of retinyl acetate, its metabolism, and its influence on complex biological pathways in a living organism. Rodent models, such as rats and mice, are frequently used due to their genetic tractability and physiological similarities to humans in many aspects of retinoid metabolism who.intzoores.ac.cnscholars.direct.

Studies in rodent models have provided significant insights into the metabolism, tissue distribution, and biological activities of retinyl acetate.

In rats, retinyl acetate is metabolized to retinoic acid, and its pathways have been investigated using radiolabeled compounds nih.gov. When administered orally, retro-retinyl acetate is hydrolyzed to retro-retinol in the intestine, isomerized to retinol, and then esterified before being transported to the liver for storage nih.gov. The small intestine is identified as the primary site for the conversion of retro-vitamin A into vitamin A nih.gov. The biological potency of retro-retinyl acetate, as determined by rat-growth assays, was found to be 20.5% that of all-trans-retinyl acetate when administered orally nih.gov.

Retinyl acetate supplementation has been shown to reverse the effects of vitamin A deficiency on ribonucleic acids in the testes and intestinal mucosa of rats. Vitamin A deficiency led to an increase in the oligonucleotide fraction at the expense of high-molecular-weight RNA and 4S RNA in these tissues. Retinyl acetate supplementation normalized these effects, whereas retinoic acid was effective in the mucosa but largely ineffective in the testes portlandpress.com. This highlights differential tissue responses to various retinoid forms.

In the context of hypervitaminosis A, studies in rats using retinyl acetate have shown that large, excessive doses lead to significant decreases in serum retinol-binding protein (RBP) levels and fatty liver researchgate.net. These high doses also result in elevated serum vitamin A levels, primarily due to increased circulating retinyl esters, which are found in association with serum lipoproteins researchgate.net. This suggests that lipoproteins play a crucial role in vitamin A transport during hypervitaminosis A, and that toxicity may occur when vitamin A circulates unbound to RBP researchgate.net.

Mouse models have also been used to explore the effects of retinyl acetate. For example, long-term administration of 9-cis-retinyl acetate, an artificial retinoid prodrug, has been studied for its effects on visual function in mice. It increased rhodopsin regeneration ratio, improved electroretinogram (ERG) responses, and enhanced dark adaptation arvojournals.orgnih.gov. In older mice (10- and 14-month-old) treated monthly, improved dark adaptation was observed arvojournals.orgnih.gov. Changes in the expression of retina-specific genes were detected in the eyes of 14-month-old treated mice, though no significant effects on gene expression were found in the liver and kidney arvojournals.orgnih.gov.

A recent study (2025) exploring the mechanistic insights of astaxanthin (B1665798) in asthmatic mice found that astaxanthin up-regulates Adh1 expression, which contributes to the synthesis of retinyl acetate. This mechanism is suggested to be related to the activation of glyceraldehyde-1,3-bisphosphate sciety.orgresearchgate.net. This indicates a role for retinyl acetate in modulating inflammatory and immune responses in respiratory conditions.

Table 2: Key Findings in Rodent Models

| Model Organism | Compound/Condition | Key Findings |

| Rat | Retro-retinyl acetate (oral) | Hydrolyzed to retro-retinol, isomerized to retinol, esterified, and stored in liver. Small intestine is major conversion site. Biological potency: 20.5% of all-trans-retinyl acetate nih.gov. |

| Rat | Vitamin A deficiency + Retinyl Acetate supplementation | Reverses increase in oligonucleotide fraction in testes and intestinal mucosa; normalizes poly(A) content in RNA of mucosa and testes portlandpress.com. |

| Rat | Excessive Retinyl Acetate doses | Decreases serum Retinol-Binding Protein (RBP) levels; causes fatty liver; increases serum vitamin A (retinyl esters) associated with lipoproteins researchgate.net. |

| Mouse | 9-cis-Retinyl Acetate (long-term) | Increases rhodopsin regeneration, improves ERG responses and dark adaptation; alters retina-specific gene expression in eyes arvojournals.orgnih.gov. |

| Mouse | Astaxanthin (in asthma model) | Up-regulates Adh1 expression, contributing to retinyl acetate synthesis, linked to glyceraldehyde-1,3-bisphosphate activation, attenuating airway inflammation sciety.orgresearchgate.net. |

Investigations in Other Animal Species (e.g., Livestock for Embryo Production)

Retinyl acetate has been explored for its potential to enhance embryo production in livestock. Studies have shown that its inclusion in maturation media can improve the developmental capacity of embryos. For instance, in goats, supplementing maturation media with 0.3 µM retinyl acetate has been observed to improve the developmental capacity of goat embryos. mdpi.comnih.govakjournals.comresearchgate.net Furthermore, research indicates that the addition of retinyl acetate to chemically defined basic maturation media (bMM) increased the proportion of 2- to 4-cell embryos reaching the morula stage. When combined with insulin-like growth factor-I (IGF-I) in embryo culture media, retinoids, including retinyl acetate, increased the proportion of 2- to 4-cell stage embryos developing to the morula and blastocyst stages. nih.govakjournals.com Beyond retinyl acetate, retinol treatment has also demonstrated the ability to improve the competence of embryos to survive manipulation, maintain pregnancies, and produce healthy offspring in ewes. Similarly, adding retinol to the culture medium of bovine oocytes during in vitro maturation has been shown to increase embryonic development to the blastocyst stage. researchgate.netusda.gov

Elucidation of Biological Roles in Model Systems

Role in Embryonic Development (Non-human models)

Retinoic acid, a key metabolite of vitamin A, is crucial for essential signaling processes during mammalian embryogenesis. nih.govtandfonline.comasu.edu Deviations from optimal levels of retinoic acid can lead to abnormal embryonic development. researchgate.net Severe maternal vitamin A deficiency in animal models has been linked to early embryonic death. researchgate.net Retinoids play a role in the expression of Hox genes, which are fundamental in regulating the body-plan development within an embryo. asu.edu High concentrations of certain retinoic acid metabolites, such as all-trans retinoic acid and 13-cis-retinoic acid, can influence gene activity during critical periods of organogenesis and embryogenesis, potentially leading to teratogenicity. mdpi.com In vitro studies using rat embryos have demonstrated that retinoids can directly impact the embryo, resulting in abnormal development. asu.edu The precise timing of retinoic acid signaling is vital for successful embryo implantation and the proper growth of blood vessels in the uterine lining, as observed in mouse models. extendfertility.com

Influence on Immune System Components (Non-human, mechanistic)

Retinyl acetate has been shown to influence immune system components. In vivo, it can suppress LPS-stimulated TNF-α expression. lktlabs.comcosmobio.co.jp Vitamin A, in the form of retinol, is an essential micronutrient with a crucial role in the immune system of non-ruminant animals, including swine and poultry. frontiersin.org Studies in vitamin A-depleted rats and chicks demonstrated that the administration of retinyl acetate boluses rapidly corrected impaired T lymphocyte activity, suggesting a regulatory rather than constitutive role for vitamin A in immune responsiveness. nih.gov The active forms of vitamin A are involved in the differentiation, proliferation, and function of various immune cells, such as T and B lymphocytes, and dendritic cells. frontiersin.orgresearchgate.net Conversely, vitamin A deficiency can lead to an increased susceptibility to infections and compromised immune function. frontiersin.orgusda.gov Retinoic acid, as the most active metabolite of vitamin A, regulates the transcription of certain hematopoietic genes and can modulate both pro-inflammatory and anti-inflammatory macrophage responses. researchgate.netnih.gov Furthermore, retinoic acid has been shown to induce tolerogenic dendritic cells and up-regulate T-regulatory cells during allergic sensitization phases. nih.gov It can also enhance antibody production and cytokine secretion, contributing to improved immune function and disease resistance. frontiersin.org

Antimicrobial Activities (e.g., against Mycobacterium in vitro)

Retinyl acetate demonstrates antibiotic efficacy in vitro. lktlabs.comcosmobio.co.jp Research indicates that vitamins A and D can inhibit the growth of Mycobacteria in radiometric culture. plos.org Specifically, retinyl acetate has been found to be most active against Mycobacterium avium subspecies paratuberculosis (MAP). plos.org

Table 1: Antimicrobial Activity of Retinyl Acetate against Mycobacterium avium subspecies paratuberculosis

| Compound | Activity (% DcGI) | Concentration (µg/mL) |

| Retinyl Acetate | 96% | 64 |

| DcGI: Direct Growth Inhibition |

Other retinoids, such as retinaldehyde (a vitamin A metabolite), have shown significant in vitro antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus spp., and Propionibacterium acnes, but not against Gram-negative bacteria. nih.govresearchgate.net Retinoic acid, another active metabolite of vitamin A, has demonstrated efficacy against Mycobacterium tuberculosis in both in vitro and in vivo models. researchgate.net The metabolism of vitamin A by dendritic cells can trigger an antimicrobial response in Mycobacterium tuberculosis-infected macrophages. nih.gov

Mechanistic Studies in Carcinogenesis Models (e.g., Mammary, Colorectal)

Retinyl acetate exhibits anticancer chemotherapeutic activities. lktlabs.comcosmobio.co.jp It has shown efficacy in the rat mammary cancer model, effectively reducing the incidence and increasing the latency of MNU-induced rat mammary cancer. mdpi.comescholarship.org In animal models of colorectal cancer, retinoids, including those derived from vitamin A, have been observed to upregulate the expression of TRAIL receptors, which leads to the inhibition of tumor growth and increased survival rates. lktlabs.comcosmobio.co.jp

Table 2: Effect of Dietary Vitamin A Supplementation on Hepatic Metastasis in a Mouse Xenograft Model of Colorectal Cancer

| Treatment Group | Hepatic Metastatic Multiplicity (% of Control) |

| Supplemental Vitamin A Diet | 17% |

| Control: Standard diet (2,400 IU retinyl palmitate/kg diet) |

Retinoids have been investigated as chemoprevention agents in various in vivo studies, evaluating their effects in models of skin, respiratory tract, gastrointestinal, breast, and urinary bladder tumors. mdpi.com Retinol, from which retinyl acetate is derived, has been shown to inhibit all-trans retinoic acid (ATRA)-resistant human colon cancer cell invasion in vitro through a retinoic acid receptor-independent mechanism. tandfonline.com Furthermore, retinyl acetate inhibited the migration of A549 human lung carcinoma cells through the human amnion basement membrane and reduced the degradation of its components, which was accompanied by a significant decrease in type IV collagenase activity. nih.gov In vitro, retinoids can antagonize the proliferative, tumor-promoting effects of phorbol (B1677699) esters in multi-stage skin carcinogenesis models by inhibiting the induction of ornithine decarboxylase and increased polyamine synthesis. cambridge.org

Metabolic Regulation (e.g., Diabetes models)

Retinyl acetate has been observed to decrease the incidence of diabetes in vivo. lktlabs.comcosmobio.co.jp Retinoic acid, the active metabolite of vitamin A, and its associated Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR) signaling pathways are involved in the regulation of glucose and lipid metabolism. mdpi.comresearchgate.net The activation of RAR/RXR plays an important role in preventing the development of diabetic cardiomyopathy by improving cardiac insulin (B600854) resistance, inhibiting intracellular oxidative stress, and reducing NF-κB-mediated inflammatory responses. mdpi.com Conversely, downregulated RAR/RXR signaling has been observed in diabetic myocardium, suggesting its potential role in accelerating diabetes-induced cardiac remodeling. mdpi.com Vitamin A is essential for the maintenance of pancreatic β and α cell mass and for glucose-stimulated insulin secretion. symbiosisonlinepublishing.com Both vitamin A and its metabolites modulate insulin resistance. symbiosisonlinepublishing.com Dietary supplementation of vitamin A has been shown to inhibit the development of type 1 diabetes in animal models. researchgate.netsymbiosisonlinepublishing.com Lowering the levels of retinol-binding protein 4 (RBP4) by all-trans retinoic acid (ATRA) or synthetic retinoids has led to improved insulin action and glucose tolerance in insulin-resistant obese mice. researchgate.net Perturbed vitamin A metabolism is associated with type 2 diabetes and mitochondrial dysfunction. physiology.org Importantly, vitamin A has been shown to preserve cardiac energetic gene expression in a murine model of diet-induced obesity. physiology.org

Advanced Research Topics and Future Directions

Computational Modeling and Theoretical Studies

Computational modeling and theoretical studies are increasingly vital in understanding the behavior of retinoids, including retinyl acetate (B1210297), at a molecular level. These approaches provide insights into reaction mechanisms and interactions with biological targets, complementing experimental findings.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on density functional theory (DFT) and coupled cluster methods, are employed to investigate the reaction mechanisms of retinoids. These calculations help elucidate the pathways of chemical transformations, such as the photoisomerization of all-trans-retinyl acetate to its 9-cis isomer nih.govescholarship.orgacs.org. For instance, studies have explored the potential energy surfaces of polyenic models of all-trans-retinyl acetate to understand the mechanism of its photoisomerization, which is crucial for synthesizing therapeutically relevant 9-cis-retinoids acs.org. Research also utilizes quantum chemical methods to analyze the catalytic reaction mechanisms of enzymes involved in retinoid metabolism, such as human photoreceptor retinol (B82714) dehydrogenase (hRDH8), which catalyzes the reduction of all-trans-retinal (B13868) to all-trans-retinol worldscientific.com. These calculations can predict the involvement of specific residues and proton transfer steps in enzymatic reactions worldscientific.com. Furthermore, quantum computational simulations investigate the molecular structure and electronic transitions of retinyl acetate, retinol, and retinal, providing insights into their photophysical and photochemical behavior in various environments tandfonline.comresearchgate.net.

Simulation of Retinoid-Receptor Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations and docking studies, are extensively used to predict and analyze the binding abilities and interactions of retinoids with their nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govnih.govresearchgate.net. These simulations offer detailed insights into the conformational dynamics and allosteric networks that govern the activation and regulation of RXR complexes, which are critical heterodimerization partners for a multitude of nuclear receptors nih.govacs.org. Studies have computationally explored the binding of naturally occurring retinoids, such as all-trans retinoic acid (ATRA), to RXRs, despite ATRA being a primary ligand for RARs researchgate.net. Such simulations help in constructing 3D pharmacophore models that can predict the binding affinities of various retinoids to different receptor subtypes, aiding in the identification of novel compounds with desired receptor specificities nih.gov. Surface plasmon resonance technology, combined with computational analysis, is also utilized for real-time analysis of molecular interactions between retinoid receptors and co-regulators like Receptor-Interacting Protein 140 (RIP140), revealing the effects of retinoid ligands on these interactions oup.com.

Genetic Regulation of Retinoid Metabolism and Signaling in Research Models

Understanding the genetic regulation of retinoid metabolism and signaling is crucial for deciphering their physiological roles and implications in disease. Research models provide platforms to study these complex genetic networks.

The retinoid metabolic and signaling network involves numerous enzymes responsible for the conversion of vitamin A (retinol) into active metabolites like retinoic acid (RA), or for the storage of retinoids as retinyl esters mdpi.comreactome.org. This network exhibits efficient self-regulation to maintain stable RA signaling levels, which is vital given that both increased and decreased RA signaling can lead to severe developmental malformations mdpi.com. Studies in research models, such as Xenopus laevis, have investigated the impact of gene loss on RA signaling autoregulation, identifying homoeolog gene pairs where one exhibits enhanced responses or looser regulation than the other mdpi.com.

Furthermore, research explores the dynamic changes in hepatic retinoid metabolism and signaling in response to metabolic states like fasting and type 1 diabetes nih.gov. For instance, studies have shown that the fed-to-fasted transition is associated with a significant decrease in hepatic retinol dehydrogenase (RDH) activity, a rate-limiting step in RA biosynthesis, leading to downregulation of RA signaling nih.gov. Conversely, untreated type 1 diabetes is linked to an upregulation of RA signaling and increased hepatic RDH activity nih.gov. These changes often correlate with altered abundance and subcellular distribution of enzymes like RDH10, suggesting post-transcriptional regulatory mechanisms nih.gov. The genetic regulation of key enzymes like retinol dehydrogenases and retinal dehydrogenases, which convert retinol to RA, is critical for establishing or changing patterns of gene activity nih.gov.

Mathematical modeling, particularly compartmental analysis of stable isotope-labeled retinyl acetate, is employed in human and animal research models (e.g., rhesus monkeys) to assess vitamin A status and kinetics, providing insights into the exchange of vitamin A within different body pools nih.govnih.govresearchgate.net. These models help in refining study designs for assessing vitamin A stores and understanding the impact of sampling time on kinetic parameters nih.gov.

Development of Novel Retinoid Analogs for Mechanistic Studies

The synthesis and evaluation of novel retinoid analogs are a significant area of research aimed at dissecting the specific mechanisms of retinoid action and developing compounds with improved biological properties.